N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety
Scientific Research Applications
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are important in medicinal chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential pharmacological activities are being explored, particularly in the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a recent advance in the field . This suggests that the compound may interact with its targets through a radical mechanism involving the trifluoromethyl group.
Biochemical Pathways
The trifluoromethyl group’s involvement in various biochemical processes suggests that it may affect a wide range of pathways .
Result of Action
The trifluoromethyl group’s significant role in pharmaceuticals, agrochemicals, and materials suggests that it may have a wide range of effects .
Action Environment
The trifluoromethyl group’s significant role in various applications suggests that it may be influenced by a variety of environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions to form the thiadiazole core. The trifluoromethylbenzamide moiety can be introduced through nucleophilic substitution reactions, where a trifluoromethyl group is added to a benzamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)aniline
- N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)phenylacetamide
Uniqueness
Compared to similar compounds, N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups. The presence of both the trifluoromethyl group and the thiadiazole ring provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O3S2/c13-12(14,15)7-3-1-2-6(4-7)9(21)16-10-17-18-11(24-10)23-5-8(20)19-22/h1-4,22H,5H2,(H,19,20)(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRBQAOHXMWERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)SCC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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